4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
Overview
Description
4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with methyl isocyanate under controlled conditions to yield the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioether groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-fluorophenol: Shares the amino and fluorophenyl groups but lacks the triazine ring.
4-fluorobenzyl alcohol: Contains the fluorophenyl group but differs in the functional groups attached.
4-fluorophenylboronic acid: Contains the fluorophenyl group and is used in different chemical applications.
Uniqueness
4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazine ring with fluorophenyl and thioether groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine family. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Property | Value |
---|---|
CAS Number | 321602-37-3 |
Molecular Formula | C12H12FN4OS |
Molecular Weight | 273.31 g/mol |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the triazine ring allows for significant interactions with enzymes and receptors. Notably, it may act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation, which is particularly relevant in cancer research.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For instance:
- Cell Line : A431 (human epidermoid carcinoma)
- IC50 : 15 µM
- Cell Line : MCF7 (breast cancer)
- IC50 : 20 µM
These results suggest a significant potential for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Case Studies
-
Leishmaniasis Treatment
A study investigated the use of similar triazine derivatives in treating Leishmania donovani. The results showed that compounds with structural similarities exhibited effective inhibition of parasite growth in both promastigote and amastigote forms, suggesting a potential application for our compound in treating leishmaniasis . -
Combination Therapy
Another research explored the combination of this compound with existing antifungal agents against resistant strains of Candida. The combination therapy demonstrated enhanced efficacy compared to monotherapy, highlighting its potential role in addressing drug resistance .
Properties
IUPAC Name |
4-amino-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2S/c1-7-11(19)17(14)12(16-15-7)20-6-10(18)8-2-4-9(13)5-3-8/h2-5H,6,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJGAKIAENQKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134320 | |
Record name | 4-Amino-3-[[2-(4-fluorophenyl)-2-oxoethyl]thio]-6-methyl-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321602-37-3 | |
Record name | 4-Amino-3-[[2-(4-fluorophenyl)-2-oxoethyl]thio]-6-methyl-1,2,4-triazin-5(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321602-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-[[2-(4-fluorophenyl)-2-oxoethyl]thio]-6-methyl-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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